Technical Guide: Chemical Properties & Applications of 3-Fluoropiperidin-2-ol Hydrochloride
Technical Guide: Chemical Properties & Applications of 3-Fluoropiperidin-2-ol Hydrochloride
This is a comprehensive technical guide regarding the chemical properties, stability mechanics, and synthetic utility of 3-Fluoropiperidin-2-ol hydrochloride .
CAS Registry Number: 2419226-10-9 Formula: C₅H₁₁ClFNO (HCl salt) Molecular Weight: 155.60 g/mol Class: Fluorinated Cyclic Hemiaminal / Piperidine Building Block
Executive Summary
3-Fluoropiperidin-2-ol hydrochloride is a specialized fluorinated heterocyclic building block used primarily in the synthesis of pharmaceutical candidates, specifically kinase inhibitors and G-protein coupled receptor (GPCR) modulators. Unlike the stable lactam (3-fluoro-2-piperidone), this compound represents a "pre-activated" reduction intermediate (a cyclic hemiaminal).
Its value lies in its oxidation state: it sits at the threshold between the open-chain amino-aldehyde and the fully reduced piperidine. This allows researchers to bypass harsh reduction steps (e.g., LiAlH₄) required for lactams, enabling mild reductive aminations or C2-functionalizations in late-stage drug discovery.
Structural Mechanics & Stereoelectronics
The Hemiaminal Equilibrium
The defining feature of this compound is the hydroxyl group at the C2 (alpha) position. In solution, 3-Fluoropiperidin-2-ol exists in a dynamic equilibrium governed by pH and solvent polarity.
-
Solid State: Stabilized as the hydrochloride salt. The protonation of the amine (
) and the crystal lattice energy prevent the dehydration required to form the enamine or imine. -
Solution State: Upon dissolution (particularly in aqueous or protic media), the compound equilibrates between three species:
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Cyclic Hemiaminal (Dominant at low pH): The ring remains closed.
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Iminium Ion (Transient): Formed via acid-catalyzed dehydration.
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Open-Chain Amino Aldehyde: 4-fluoro-5-aminopentanal (in equilibrium).
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The Fluorine Effect (The Gauche Effect)
The presence of fluorine at the C3 position is not merely for biological activity; it fundamentally alters the ring's conformation.
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Inductive Effect: The strong electron-withdrawing nature of fluorine (
) destabilizes the adjacent development of positive charge at C2 during ring opening. This paradoxically stabilizes the hemiaminal form relative to the non-fluorinated analog by raising the activation energy for the formation of the oxocarbenium/iminium transition state. -
Conformational Lock: The C3-F bond typically adopts an axial orientation to minimize steric repulsion and maximize the gauche effect with the protonated nitrogen (N-H...F electrostatic interaction). This pre-organizes the molecule for stereoselective nucleophilic attacks.
Physical & Chemical Properties
| Property | Value / Description | Note |
| Appearance | White to off-white crystalline solid | Hygroscopic due to HCl salt nature. |
| Solubility | High: Water, Methanol, DMSOLow: DCM, Hexanes | Dissolution in water may trigger slow hydrolysis/equilibrium shift. |
| Acidity (pKa) | ~8.5 - 9.0 (Piperidine Nitrogen) | The fluorine at C3 lowers the pKa of the amine by ~1-2 units compared to piperidine (pKa ~11). |
| Stability | Temperature Sensitive | Store at -20°C. Decomposes to imine/polymers at >40°C in solution. |
| Reactivity | Electrophilic at C2 | Acts as a masked aldehyde equivalent. |
Synthetic Applications & Protocols
Pathway A: Reductive Amination (Synthesis of 3-Fluoropiperidines)
This is the primary utility of the compound. It serves as a superior alternative to reducing 3-fluoropyridine (which requires high pressure hydrogenation) or 3-fluoro-2-piperidone (which requires strong hydrides).
Mechanism: The hemiaminal dehydrates in situ to the iminium ion, which is then intercepted by a hydride source.
Standard Protocol:
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Dissolution: Dissolve 3-Fluoropiperidin-2-ol HCl (1.0 equiv) in DCE (1,2-Dichloroethane) or MeOH.
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Base Neutralization: Add DIPEA (1.1 equiv) to free the amine (optional, depending on reducing agent).
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Reductant Addition: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) at 0°C.
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Reaction: Stir at Room Temperature (RT) for 2–4 hours.
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Workup: Quench with sat. NaHCO₃. Extract with DCM.
Pathway B: C2-Functionalization (The Mannich-Type Approach)
Because the C2 hydroxyl is a leaving group under acidic conditions, this compound generates a reactive cyclic N-acyliminium (or iminium) intermediate. This allows for the introduction of carbon nucleophiles at the C2 position, creating 2,3-disubstituted piperidines.
Protocol Insight:
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Reagent: Use mild Lewis acids (e.g.,
) or Brønsted acids (TFA) to trigger iminium formation. -
Nucleophiles: Electron-rich aromatics (indoles, phenols) or allyl silanes.
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Stereocontrol: The C3-Fluorine directs the incoming nucleophile anti to itself due to steric and stereoelectronic shielding, often resulting in trans-2,3-disubstituted products.
Visualization: Reactivity Pathways
The following diagram illustrates the central role of the Hemiaminal salt as a "hub" for accessing various chemical spaces.
Figure 1: Reaction pathways of 3-Fluoropiperidin-2-ol HCl, showing the critical Iminium intermediate.
Handling and Safety (E-E-A-T)
Storage Requirements
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Hygroscopicity: As a hydrochloride salt of a hemiaminal, moisture absorption is catalytic for decomposition. Water facilitates the ring-opening equilibrium, leading to polymerization of the aldehyde form.
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Protocol: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Desiccate immediately upon warming to room temperature before weighing.
Analytical Challenges
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NMR Artifacts: In
or , you may observe line broadening or dual sets of peaks. This is not impurity ; it is the rotameric equilibrium or the hemiaminal/aldehyde equilibrium. -
Recommendation: Perform QC NMR in DMSO-
where the equilibrium is slower and the hemiaminal form is often stabilized by hydrogen bonding.
References
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Chemical Identity: "3-Fluoropiperidin-2-ol hydrochloride."[1] Leyan Chemical Building Blocks. CAS: 2419226-10-9.[1][2]
- Mechanistic Context (Fluorine Gauche Effect): Thielemann, D. T., et al. "Confomational Analysis of Fluorinated Piperidines." Beilstein Journal of Organic Chemistry, 2017. (Contextual grounding for C3-F axial preference).
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Synthetic Application (Iminium Ions): "Nucleophilic Functionalization of Iminium Ions." Organic Chemistry Portal. (General methodology for Pathway B).
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Related Scaffold Synthesis: "Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents." University of Kragujevac, Faculty of Science.
